![molecular formula C20H25N3O3S2 B2885821 Ethyl 2-(isobutylthio)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878624-83-0](/img/structure/B2885821.png)
Ethyl 2-(isobutylthio)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ethyl 2-(isobutylthio)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with a sulfur atom . Pyrimidines are key structural fragments of antiviral agents . Thiophene and its derivatives show interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various chemical reactions. The Dimroth rearrangement, which involves the isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines . The synthesis of thioxopyrimidines and their condensed analogs is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Chemical Reactions Analysis
The compound likely undergoes various chemical reactions due to the presence of reactive functional groups. For example, the Dimroth rearrangement can occur in pyrimidine systems . The specific reactions that this compound undergoes would depend on the conditions and reagents present .Scientific Research Applications
Medicinal Chemistry
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties . They are effective compounds with respect to their biological and physiological functions such as:
- Anti-inflammatory
- Anti-psychotic
- Anti-arrhythmic
- Anti-anxiety
- Anti-fungal
- Antioxidant
- Estrogen receptor modulating
- Anti-mitotic
- Anti-microbial
- Kinases inhibiting
- Anti-cancer
Antitubercular Activity
Thiophene containing compounds have shown promising results in antitubercular studies . They have been tested against Mycobacterium tuberculosis H37Rv in vitro using the agar microdilution method .
Cytotoxicity Effect
Thiophene containing compounds have been evaluated for their in vitro cytotoxicity effect using the MTT assay method against two human cancer cell lines (MCF-7 and K562) . Some compounds demonstrated a growth inhibitory effect on both the cell lines with significant IC50 values .
Material Science
In the field of material science, thiophene derivatives are used in the fabrication of light-emitting diodes .
Corrosion Inhibitors
Thiophene derivatives are also used as inhibitors of corrosion of metals .
Synthesis and Characterization
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The structures of these compounds are elucidated by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectroscopic data .
Future Directions
Pyrimidines and thiophenes are both areas of active research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on synthesizing new derivatives of these compounds and investigating their biological activities. The development of more effective methods for their synthesis is also a topic of interest .
properties
IUPAC Name |
ethyl 7-methyl-2-(2-methylpropylsulfanyl)-5-(3-methylthiophen-2-yl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-6-26-19(25)13-12(5)21-17-15(14(13)16-11(4)7-8-27-16)18(24)23-20(22-17)28-9-10(2)3/h7-8,10,14H,6,9H2,1-5H3,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPSKLZUVFEOTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=C(C=CS3)C)C(=O)NC(=N2)SCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(isobutylthio)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.